molecular formula C24H19N3O3S B2621215 3-[(furan-2-yl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 938737-73-6

3-[(furan-2-yl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2621215
CAS No.: 938737-73-6
M. Wt: 429.49
InChI Key: LFSCCEZLKOBHFL-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan and oxazole moieties through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenyl and oxazole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-[(furan-2-yl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for drug discovery.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure and have similar biological activities.

    Furan Derivatives: Compounds containing the furan ring are known for their diverse chemical reactivity and biological properties.

    Oxazole Derivatives: These compounds are studied for their potential therapeutic applications and unique chemical properties.

Uniqueness

What sets 3-[(furan-2-yl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c1-16-21(25-22(30-16)17-8-3-2-4-9-17)15-31-24-26-20-12-6-5-11-19(20)23(28)27(24)14-18-10-7-13-29-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSCCEZLKOBHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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